Lipophilicity and Hydrogen Bonding: A Direct Head-to-Head Comparison with the Free Phenol Analog
Methyl 2-acetyloxy-3-nitrobenzoate eliminates the hydrogen bond donor (HBD) capacity present in its direct analog methyl 2-hydroxy-3-nitrobenzoate. Computed properties from PubChem show the target compound has an HBD count of 0, versus 1 for the phenol analog. Additionally, its measured lipophilicity (XLogP3) is 1.3, compared to 1.9 for the analog. The lower logP coupled with zero HBD results in a molecular profile better suited for passive membrane permeability and organic phase partitioning when used as a synthetic intermediate [1][2].
| Evidence Dimension | Hydrogen bond donor count and lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 1.3 (PubChem computed) |
| Comparator Or Baseline | Methyl 2-hydroxy-3-nitrobenzoate (CAS 22621-41-6): HBD = 1; XLogP3 = 1.9 |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 = -0.6 log units |
| Conditions | Computed physicochemical properties (PubChem/Cactvs 3.4.8.18 and XLogP3 3.0) |
Why This Matters
The absence of an HBD and reduced logP relative to the free phenol improve the compound's solubility characteristics in organic solvents and its suitability as a non-polar reaction intermediate, directly impacting synthetic yield and purity in acylation or coupling steps.
- [1] PubChem. (2026). Methyl 2-acetyloxy-3-nitrobenzoate (CID 607506): Computed Properties. National Library of Medicine. View Source
- [2] PubChem. (2026). Methyl 2-hydroxy-3-nitrobenzoate (CID 596904): Computed Properties. National Library of Medicine. View Source
